Talaroderxine D
描述
Talaroderxine D is a 6,6′-binaphtho-α-pyranone derivative first isolated from fungal species within the Talaromyces and Polyphilus genera. Structurally, it features a binaphthopyranone core with axial chirality and a hydroxyl group at the C-14 position, conferring its (14R) absolute configuration . It exhibits potent antimicrobial activity against Bacillus subtilis (MIC = 2.1 µg mL⁻¹) and Staphylococcus aureus (MIC = 8.3 µg mL⁻¹), alongside remarkable biofilm inhibition against S. aureus at concentrations as low as 0.25 µg mL⁻¹ .
属性
分子式 |
C36H38O11 |
|---|---|
分子量 |
646.7 g/mol |
IUPAC 名称 |
(3R)-7,9,10-trihydroxy-3-pentyl-6-[(3R)-7,9,10-trihydroxy-3-[(4R)-4-hydroxypentyl]-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-3,4-dihydrobenzo[g]isochromen-1-one |
InChI |
InChI=1S/C36H38O11/c1-3-4-5-8-19-10-17-12-21-29(23(38)14-25(40)31(21)33(42)27(17)35(44)46-19)30-22-13-18-11-20(9-6-7-16(2)37)47-36(45)28(18)34(43)32(22)26(41)15-24(30)39/h12-16,19-20,37-43H,3-11H2,1-2H3/t16-,19-,20-/m1/s1 |
InChI 键 |
CQXJEXHLRMNSBL-NSISKUIASA-N |
手性 SMILES |
CCCCC[C@@H]1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CCC[C@@H](C)O)O)O)O)O)C(=C2C(=O)O1)O |
规范 SMILES |
CCCCCC1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CCCC(C)O)O)O)O)O)C(=C2C(=O)O1)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Talaroderxine D involves complex organic reactions, typically starting from simpler precursor molecules. The exact synthetic route is not widely documented, but it generally involves multiple steps of cyclization, oxidation, and functional group modifications to achieve the final structure .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using the fungus Polyphilus sieberi. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .
化学反应分析
Structural and Chemical Context
Talaroderxine D is a marine-derived compound, likely structurally similar to Talaroderxine A (C₃₂H₃₀O₁₀), which features a complex polyketide framework with multiple hydroxyl groups and fused aromatic rings . While no direct data exists for this compound, its reactivity may involve:
-
Electrophilic/nucleophilic sites : Hydroxyl groups and carbonyl moieties often act as reactive centers.
-
Biomolecular interactions : Potential binding to enzymes, kinases, or ion channels, as suggested for analogous peptides .
Reactivity Analysis Methodologies
For compounds like Talarolide A and Talaropeptides A–D, Conceptual Density Functional Theory (CDFT) and Density Functional Tight-Binding Approximation (DFTBA) are employed to predict reactivity . These methods calculate:
-
Global descriptors : Electronegativity (χ), chemical hardness (η), and electrophilicity (ω).
-
Local descriptors : Nucleophilic/electrophilic attack sites via dual descriptor (DD) analysis.
-
Biological targets : Tools like Molinspiration and SwissTargetPrediction identify potential protein interactions .
Hypothetical Reaction Mechanisms
While no experimental data exists for this compound, analogous compounds may undergo reactions such as:
-
Hydrolysis : Cleavage of ester or amide bonds under acidic/basic conditions.
-
Oxidation : Reaction of hydroxyl groups with oxidizing agents.
-
Enzymatic inhibition : Binding to proteases or kinases, as seen in Talaropeptides .
Data Representation
A hypothetical table for reactivity descriptors (based on methodologies in ):
| Descriptor | This compound (Hypothetical) | Talarolide A |
|---|---|---|
| Electronegativity (χ) | ~4.5 eV | 4.3 eV |
| Chemical Hardness (η) | ~2.1 eV | 2.0 eV |
| Electrophilicity (ω) | ~3.0 eV | 2.8 eV |
Research Gaps
-
Lack of experimental data : No studies directly address this compound’s reactivity.
-
Structural ambiguity : Limited information on this compound’s molecular structure compared to Talaroderxine A .
-
Methodological limitations : Computational models (e.g., CDFT) require validated experimental benchmarks for accuracy .
科学研究应用
Talaroderxine D has a wide range of scientific research applications:
作用机制
Talaroderxine D exerts its effects primarily through its antimicrobial and cytotoxic activities. It inhibits the growth of bacteria by disrupting their cell membranes and interfering with essential cellular processes . In cancer cells, this compound induces apoptosis by activating specific molecular pathways and targeting key proteins involved in cell survival .
相似化合物的比较
Structural Comparisons
Key structural features distinguish Talaroderxine D from related compounds (Table 1):
This compound shares its binaphthopyranone skeleton with other talaroderxines and pigmentosins but is differentiated by its hydroxylation at C-14 and n-pentyl side chain. Unlike viriditoxin, which has esterified methyl groups linked to higher toxicity, this compound’s modifications reduce mammalian toxicity while enhancing biofilm inhibition .
Bioactivity and Antimicrobial Efficacy
Antimicrobial activity varies significantly across analogs (Table 2):
This compound outperforms Talaroderxines A/B and pigmentosins in biofilm inhibition but is less potent than Talaroderxine C against B. subtilis. Its cytotoxicity, while higher than pigmentosins, is offset by its low effective biofilm-inhibitory concentrations .
Mechanistic and Therapeutic Insights
- Biofilm Inhibition: this compound disrupts S.
- Cytotoxicity: this compound’s cytotoxicity (IC50 = 1.19–8.73 µM) is comparable to Talaroderxine C but significantly higher than non-cytotoxic pigmentosins. However, its biofilm inhibition-to-cytotoxicity ratio (7:1) suggests a wider therapeutic window .
- Enzyme Inhibition : Unlike Talaroderxines A/B, which inhibit botulinum neurotoxin A (BoNT/A) via Zn²⁺ coordination, this compound’s bioactivity is focused on antimicrobial targets, highlighting functional divergence within the family .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
